molecular formula C15H11ClO3 B5703903 (4-Chloro-2-formylphenyl) 2-methylbenzoate

(4-Chloro-2-formylphenyl) 2-methylbenzoate

Cat. No.: B5703903
M. Wt: 274.70 g/mol
InChI Key: DABPZDUBAFYUFC-UHFFFAOYSA-N
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Description

(4-Chloro-2-formylphenyl) 2-methylbenzoate is an organic compound with the molecular formula C15H11ClO3 It is a derivative of benzoic acid and is characterized by the presence of a chloro group, a formyl group, and a methylbenzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Chloro-2-formylphenyl) 2-methylbenzoate typically involves the esterification of 4-chloro-2-formylbenzoic acid with 2-methylbenzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the ester bond. The reaction conditions often include refluxing the reactants in an organic solvent like dichloromethane or toluene .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

(4-Chloro-2-formylphenyl) 2-methylbenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(4-Chloro-2-formylphenyl) 2-methylbenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (4-Chloro-2-formylphenyl) 2-methylbenzoate involves its interaction with specific molecular targets. For instance, the formyl group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting enzyme activity. The chloro group can also participate in halogen bonding, influencing the compound’s binding affinity to various biological targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-Chloro-2-formylphenyl) 2-methylbenzoate is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity.

Properties

IUPAC Name

(4-chloro-2-formylphenyl) 2-methylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClO3/c1-10-4-2-3-5-13(10)15(18)19-14-7-6-12(16)8-11(14)9-17/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DABPZDUBAFYUFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)OC2=C(C=C(C=C2)Cl)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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